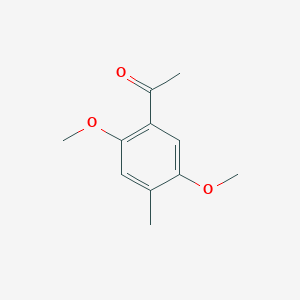

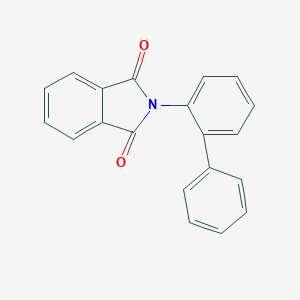

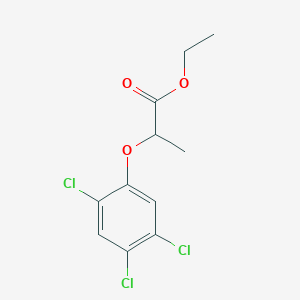

![molecular formula C7H6S2 B076589 2-Methylthieno[3,2-b]thiophene CAS No. 13393-75-4](/img/structure/B76589.png)

2-Methylthieno[3,2-b]thiophene

Vue d'ensemble

Description

2-Methylthieno[3,2-b]thiophene is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structural characteristics and potential applications in various fields. This compound is a sulfur-containing aromatic compound that exhibits excellent electronic and optical properties, making it an attractive candidate for use in various applications, including organic electronics, optoelectronics, and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-Methylthieno[3,2-b]thiophene is not fully understood, but it is believed to involve the interaction of the compound with various biological targets, including enzymes and receptors. The compound has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.

Effets Biochimiques Et Physiologiques

2-Methylthieno[3,2-b]thiophene has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. The compound has also been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-Methylthieno[3,2-b]thiophene is its excellent solubility in various organic solvents, making it easy to handle and process in the laboratory. Additionally, the compound exhibits excellent stability, making it suitable for use in various experiments. However, one limitation of the compound is its relatively high cost, which may limit its use in large-scale experiments.

Orientations Futures

There are several future directions for research on 2-Methylthieno[3,2-b]thiophene. One potential area of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various neurological disorders. Finally, research is needed to investigate the potential use of 2-Methylthieno[3,2-b]thiophene in other fields, including catalysis and materials science.

In conclusion, 2-Methylthieno[3,2-b]thiophene is a promising compound that exhibits excellent electronic and optical properties, making it an attractive candidate for use in various applications, including organic electronics, optoelectronics, and pharmaceuticals. Further research is needed to fully understand the potential applications of the compound and to develop new synthetic methods that are more efficient and cost-effective.

Méthodes De Synthèse

The synthesis of 2-Methylthieno[3,2-b]thiophene is typically carried out through the condensation of 2-acetylfuran with sulfur in the presence of a catalyst such as iodine. The resulting product is then subjected to a series of purification steps to obtain the final compound in high yield and purity.

Applications De Recherche Scientifique

2-Methylthieno[3,2-b]thiophene has been extensively studied for its potential applications in organic electronics and optoelectronics. The compound exhibits excellent charge transport properties, making it an attractive candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, 2-Methylthieno[3,2-b]thiophene has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its excellent optical properties.

Propriétés

IUPAC Name |

5-methylthieno[3,2-b]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6S2/c1-5-4-7-6(9-5)2-3-8-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFXKVVKFBUOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158426 | |

| Record name | Thieno(2,3-b)thiophene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylthieno[3,2-b]thiophene | |

CAS RN |

13393-75-4 | |

| Record name | Thieno(2,3-b)thiophene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013393754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(2,3-b)thiophene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

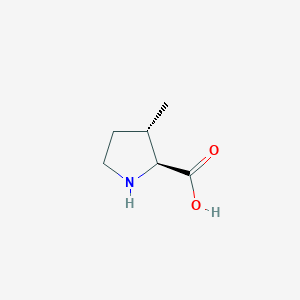

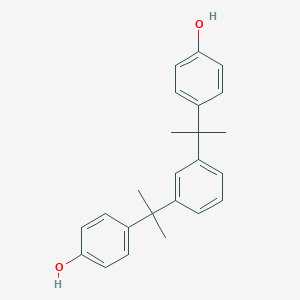

![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)

![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)